molecular formula C11H14O5 B14683409 Diethyl 2-methylfuran-3,4-dicarboxylate CAS No. 29172-17-6

Diethyl 2-methylfuran-3,4-dicarboxylate

Cat. No.: B14683409
CAS No.: 29172-17-6
M. Wt: 226.23 g/mol
InChI Key: UXILSJKSWZDDFP-UHFFFAOYSA-N
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Description

Diethyl 2-methylfuran-3,4-dicarboxylate is a furan-based ester derivative characterized by a methyl substituent at the 2-position of the furan ring and two ethoxycarbonyl groups at the 3- and 4-positions. For example, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (a structurally related compound) is synthesized via the reaction of ethyl cyanoacetate and ethyl 2-chloroacetoacetate in ethanol with triethylamine, yielding 88% .

Properties

CAS No.

29172-17-6

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 2-methylfuran-3,4-dicarboxylate

InChI

InChI=1S/C11H14O5/c1-4-14-10(12)8-6-16-7(3)9(8)11(13)15-5-2/h6H,4-5H2,1-3H3

InChI Key

UXILSJKSWZDDFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.

    From β-dicarbonyl compounds: Another method involves the condensation of acetylacetone with ethyl bromopyruvate, forming ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate.

Industrial Production Methods

Industrial production methods for diethyl 2-methylfuran-3,4-dicarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diethyl 2-methylfuran-3,4-dicarboxylate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which diethyl 2-methylfuran-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
Diethyl 2-methylfuran-3,4-dicarboxylate C₁₁H₁₄O₅ 2-Me, 3/4-EtO₂C N/A 226.23 Methyl enhances hydrophobicity
Diethyl 3,4-furandicarboxylate (non-methylated) C₁₀H₁₂O₅ 3/4-EtO₂C N/A 212.20 Lower steric hindrance
Dimethyl 2-phenyl-5-(trifluoromethyl)furan-3,4-dicarboxylate C₁₅H₁₁F₃O₅ 2-Ph, 5-CF₃, 3/4-MeO₂C N/A 328.25 Electron-withdrawing CF₃ group
Diethyl 2-styrylquinoline-3,4-dicarboxylate C₂₃H₂₁NO₄ Quinoline core, styryl substituent 143.8–162.3 375.42 Antitumor activity (IC₅₀ < cisplatin)

Key Observations :

  • Substituent Effects: The 2-methyl group in the target compound increases hydrophobicity compared to non-methylated analogs like diethyl 3,4-furandicarboxylate . This may improve membrane permeability in biological applications.

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